molecular formula C17H14Cl3N3O B3528213 4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

Cat. No.: B3528213
M. Wt: 382.7 g/mol
InChI Key: FRILOARYSCXBBC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the reaction of 4-methoxyphenylhydrazine with 2,4,6-trichloroacetophenone under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and trichlorophenyl groups contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O/c1-9-15(10-3-5-12(24-2)6-4-10)17(21)23(22-9)16-13(19)7-11(18)8-14(16)20/h3-8H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRILOARYSCXBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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